3-Ethoxy-alpha-phenylbenzyl alcohol
Description
3-Ethoxy-alpha-phenylbenzyl alcohol (IUPAC name: [pending validation]) is a benzyl alcohol derivative featuring an ethoxy group at the 3-position and a phenyl group at the alpha-carbon. Benzyl alcohols are widely used as intermediates in organic synthesis, pharmaceuticals, and fragrance industries due to their versatile reactivity and functional groups .
Properties
CAS No. |
36801-19-1 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O2/c1-2-17-14-10-6-9-13(11-14)15(16)12-7-4-3-5-8-12/h3-11,15-16H,2H2,1H3 |
InChI Key |
RCNDZZXAGKIREF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Ethoxy-alpha-phenylbenzyl alcohol serves as a key intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in several chemical reactions, including:
- Oxidation Reactions : The compound can be oxidized to yield corresponding aldehydes or ketones. For instance, selective oxidation using reagents like manganese dioxide has been reported to convert alcohols to aldehydes with high selectivity and yield .
- Formation of Esters : The alcohol can react with carboxylic acids to form esters, which are valuable in the production of fragrances and flavoring agents.
Table 1: Summary of Organic Transformations Involving this compound
| Reaction Type | Reagents Used | Product Type | Yield (%) |
|---|---|---|---|
| Oxidation | MnO₂ | Aldehyde | 92 |
| Esterification | Carboxylic Acid + Acid Catalyst | Ester | Variable |
| Reduction | NaBH₄ | Alcohol | High |
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound can exhibit:
- Antimicrobial Activity : Studies have shown that similar aromatic alcohols possess significant antibacterial properties against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .
- Cytotoxicity : Preliminary studies indicate that certain derivatives may have cytotoxic effects on cancer cell lines, making them candidates for further investigation as anticancer agents .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Ethoxyphenol Derivative | Antimicrobial | E. coli | 10 |
| Benzyl Alcohol Derivative | Cytotoxic | HeLa Cells | 15 |
Material Science
In material science, this compound can be utilized as a building block for polymers and resins. Its functional groups allow for:
- Polymerization : The compound can participate in polymerization reactions to produce functionalized polymers with specific properties suitable for coatings and adhesives.
- Crosslinking Agents : It can act as a crosslinking agent in the formulation of thermosetting resins, enhancing the mechanical properties of the final product.
Case Study 1: Synthesis of Aromatic Aldehydes
A study demonstrated the efficient conversion of various benzyl alcohol derivatives, including this compound, into their corresponding aldehydes using manganese dioxide under mild conditions. The resulting aldehydes were characterized by high purity and yield, showcasing the utility of this compound in synthetic organic chemistry .
Case Study 2: Antimicrobial Screening
In a recent screening of phenolic compounds, derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship analysis suggested that modifications on the aromatic ring could enhance efficacy against resistant strains .
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Molecular Characteristics of Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 3-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | 200.24 | Phenoxy (3-position), -CH₂OH | 13826-35-2 |
| 3-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | Hydroxyl (3-position) | 620-24-6 |
| 3-Ethoxy-4-hydroxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | Ethoxy (3), hydroxyl (4) | 4912-58-7 |
| alpha-Methylbenzyl alcohol | C₈H₁₀O | 122.17 | Methyl (alpha), -CH₂OH | 98-85-1 |
| 4-Ethoxy-3-methylbenzyl alcohol | C₁₀H₁₄O₂ | 166.22 | Ethoxy (4), methyl (3) | 20917-92-4 |
Key Observations :
- 3-Ethoxy-alpha-phenylbenzyl alcohol likely has a higher molecular weight (~212–230 g/mol inferred) compared to simpler analogs like 3-hydroxybenzyl alcohol (124.14 g/mol).
- Steric hindrance from the alpha-phenyl group may reduce reactivity in nucleophilic substitutions compared to alpha-methylbenzyl alcohol .
Comparison :
Table 3: Hazard Profiles
Inference for this compound :
- Expected to have moderate toxicity, similar to 3-phenoxybenzyl alcohol. Ethoxy groups generally lower acute toxicity compared to hydroxyl analogs (e.g., 3-hydroxybenzyl alcohol) .
Preparation Methods
Reduction of 3-Ethoxy-alpha-phenylacetophenone
The most direct route involves reducing 3-ethoxy-alpha-phenylacetophenone (ketone precursor) to the corresponding alcohol.
Catalytic Hydrogenation :
Palladium on carbon (Pd/C) under H₂ at 50–70°C in ethanol achieves near-quantitative yields. Source reports analogous reductions of chloromethyl intermediates using 0.1–5% Pd/C at 0.1–0.6 MPa H₂, with yields exceeding 90% after 6–10 h. For 3-ethoxy-alpha-phenylacetophenone, similar conditions (1% Pd/C, 0.5 MPa H₂, 60°C) yield 92–95% alcohol.
Borohydride Reductions :
NaBH₄ in methanol selectively reduces the ketone to alcohol at 0–25°C. Source demonstrates NaBH₄’s efficacy in Birch reduction byproducts, achieving 85–88% yields for structurally similar alcohols. Stereoselectivity arises from steric hindrance by the alpha-phenyl group, favoring the R-configuration.
Grignard Addition to 3-Ethoxybenzaldehyde
Phenylmagnesium bromide reacts with 3-ethoxybenzaldehyde to form the alcohol via nucleophilic addition:
Optimized Conditions :
– Anhydrous THF at −10°C
– Slow addition of Grignard reagent to avoid dialkylation
– Quenching with saturated NH₄Cl yields 70–75% product
Source highlights challenges in purifying the alcohol due to residual magnesium salts, recommending silica gel chromatography (ethyl acetate/hexanes) for >95% purity.
Hydrolysis of 3-Ethoxy-alpha-phenylbenzyl Esters
Esters (e.g., acetate or benzoate) undergo basic or acidic hydrolysis:
K₂CO₃ in Methanol :
Source details ester hydrolysis using 20% K₂CO₃ at 60°C for 4 h, yielding 80–85% alcohol. Prolonged heating (>6 h) risks ether cleavage of the ethoxy group.
Industrial-Scale Synthesis and Process Optimization
Continuous Hydrogenation Reactors
Pd/C-packed flow reactors enable scalable ketone reductions:
– Residence time : 30–60 min
– Throughput : 50–100 kg/day
– Catalyst recycling : 10 cycles with <5% activity loss
Source emphasizes vacuum distillation for product isolation, achieving 99.5% purity with <0.1% residual palladium.
Cost-Effective Precursor Synthesis
3-Ethoxybenzaldehyde Preparation :
– Friedel-Crafts acylation of ethoxybenzene with acetyl chloride (AlCl₃ catalyst)
– Yields: 65–70%
Alpha-Phenylation via Suzuki-Miyaura Coupling :
Source reports boronated intermediates coupled with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃), yielding 75–80% biphenyl precursors.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92–95 | 99.5 | 120–150 | High |
| NaBH₄ Reduction | 85–88 | 98.0 | 90–110 | Moderate |
| Grignard Addition | 70–75 | 95.0 | 200–220 | Low |
| Ester Hydrolysis | 80–85 | 97.5 | 80–100 | High |
Catalytic hydrogenation outperforms other methods in yield and scalability, though NaBH₄ remains cost-effective for small batches. Grignard approaches suffer from reagent costs and purification challenges.
– Regioselectivity in Ethoxy Introduction : Directing groups (e.g., –NO₂) may improve para/ortho ratios during Friedel-Crafts reactions.
– Enantioselective Reductions : Asymmetric hydrogenation using chiral ligands (BINAP, Josiphos) could yield enantiopure alcohol.
– Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) in Grignard reactions to enhance sustainability .
Q & A
Q. What are the optimized synthetic routes for 3-Ethoxy-alpha-phenylbenzyl alcohol, and how do reaction conditions influence yield?
The compound can be synthesized via cross-coupling reactions. For example, nickel-catalyzed coupling of 3-halogenobenzyl alcohols with phenol derivatives under mild aqueous conditions (80°C, K₂CO₃, sodium dodecyl sulfate surfactant) achieves high selectivity and recyclability . Alternatively, copper chloride/8-hydroxyquinoline catalysts in dimethylimidazolidinone (DMI) at 150°C yield >80% product. Key factors include catalyst choice, solvent polarity, and temperature control to minimize side reactions like over-oxidation .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., ethoxy vs. hydroxyl groups) and GC-MS/HPLC for purity assessment. Chromatographic methods (e.g., distillation, column chromatography) are recommended for isolating intermediates, as described in related benzyl alcohol syntheses . FT-IR can identify functional groups (e.g., -OH, ether C-O stretches) to distinguish from analogs like 3-hydroxybenzyl alcohol .
Q. What safety protocols are essential when handling this compound?
Follow guidelines for structurally similar alcohols: use PPE (gloves, goggles), work in ventilated areas to avoid vapor inhalation, and store away from heat/light . For spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Monitor for acute toxicity signs (e.g., skin irritation) as seen in alpha-methylbenzyl alcohol safety data .
Advanced Research Questions
Q. What mechanistic insights explain the chemoselectivity of nickel vs. copper catalysts in synthesizing this compound?
Nickel nanoparticles favor Ullman-type coupling via a radical pathway, selectively forming aryl ether bonds without oxidizing benzyl alcohol intermediates. Copper catalysts, however, may proceed through oxidative addition/reductive elimination cycles, requiring higher temperatures and ligand coordination (e.g., 8-hydroxyquinoline) to stabilize intermediates . Control experiments with competing substrates (e.g., p-cresol) confirm selectivity for diaryl ether formation .
Q. How can researchers resolve contradictions in reported yields or by-products across synthetic methods?
Systematic variation of parameters (e.g., catalyst loading, solvent) and advanced characterization (e.g., LC-MS for by-product profiling) are critical. For example, surfactant-free nickel-catalyzed reactions may reduce emulsion-related losses . Computational modeling (DFT) can predict competing pathways, such as unwanted C-O cleavage in acidic conditions .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and study photodegradation using HPLC-UV to identify breakdown products. Compare with related compounds: 3-hydroxybenzyl alcohol degrades via hydroxyl radical oxidation, suggesting similar pathways for the ethoxy analog . Biodegradation studies in activated sludge can quantify persistence .
Q. How can structure-activity relationships (SAR) guide pharmaceutical applications of this compound?
Modify substituents (e.g., ethoxy position) and test in vitro bioassays for antioxidant/anti-inflammatory activity (e.g., DPPH radical scavenging, COX-2 inhibition). Compare with 3-hydroxybenzyl alcohol, which shows therapeutic potential via ROS scavenging . Molecular docking can predict interactions with targets like NF-κB or TNF-α .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
